1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)piperidine
Overview
Description
1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)piperidine is a useful research compound. Its molecular formula is C8H13N5O2 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 211.10692467 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis : The derivatives of 1,2,4-triazoles, including compounds similar to 1-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)piperidine, have been synthesized and structurally characterized. These compounds exhibit various intermolecular interactions in their crystalline solid form, like C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π interactions. Such interactions are crucial for understanding molecular packing and are analyzed through computational procedures, including PIXEL and Hirshfeld analysis (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Antimicrobial Activity
- Antimicrobial Properties : Derivatives of 1,2,4-triazoles containing piperidine or pyrrolidine rings have been synthesized and found to exhibit significant antimicrobial activity. A structure-activity study has been performed to understand the antimicrobial effects of these compounds, which can lead to the development of new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Pharmaceutical Applications
- Pharmaceutical Development : Compounds structurally related to this compound have been investigated for their potential as selective h5-HT1D agonists in migraine treatment. The specific structural analogs have shown good binding selectivity and are considered for further development as therapeutic agents (Bourrain et al., 1999).
Material Science and Chemistry
- Crystal Structure and Reactivity Studies : The study of crystal structures and reactivity of nitrophenyl substituted cyclic amines, including piperidine derivatives, provides insights into the structural aspects and potential applications in material science. These studies contribute to understanding the molecular arrangement and reactivity of such compounds (Gzella, Wrzeciono, & Pöppel, 1999).
Chemical Engineering and Corrosion Inhibition
- Corrosion Inhibition Studies : Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to study these properties, indicating their potential applications in industrial processes, particularly in preventing corrosion (Kaya et al., 2016).
Properties
IUPAC Name |
1-(2-methyl-5-nitro-1,2,4-triazol-3-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-11-8(9-7(10-11)13(14)15)12-5-3-2-4-6-12/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTFUSCHJFUDMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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